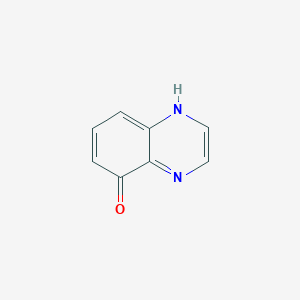

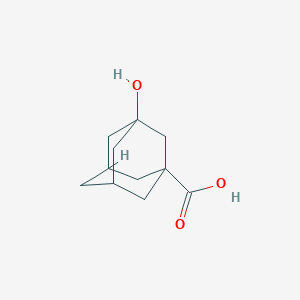

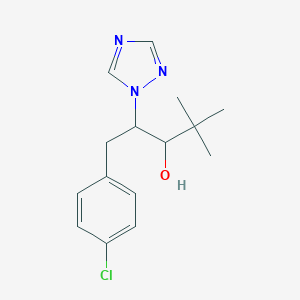

![molecular formula C7H9NO5 B033229 (1S,4S,5R,6S)-4-氨基-2-氧杂双环[3.1.0]己烷-4,6-二甲酸 CAS No. 191471-51-9](/img/structure/B33229.png)

(1S,4S,5R,6S)-4-氨基-2-氧杂双环[3.1.0]己烷-4,6-二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, known for its complex bicyclic structure, is part of a broader class of substances often explored for their unique chemical and physical properties. While the exact compound is not directly detailed in the available literature, related compounds provide insights into the characteristics and synthetic approaches that might be applicable.

Synthesis Analysis

The synthesis of structurally related compounds often involves intricate steps to establish the bicyclic framework and introduce functional groups at specific positions. For example, the synthesis of a closely related compound, LY379268, utilized derivatization liquid chromatography/mass spectrometry for bioanalysis in rat plasma, highlighting the compound's significance in neuroscience studies (Yulia Benitex et al., 2014). Another example includes the high-yielding synthesis of N-t-butoxycarbonyl-1-amino-2-oxo-3-oxabicyclo[3.1.0]hexane through an intramolecular carbenoid reaction (A. Koskinen & Luis Muñoz, 1990).

Molecular Structure Analysis

The molecular structure of compounds within this class often features a bicyclic ring system that imposes conformational restrictions, influencing their reactivity and interaction with biological targets. The stereoselective synthesis of related compounds like LY354740 underscores the importance of controlling stereochemistry to achieve desired biological activities (C. Pedregal & W. Prowse, 2002).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include derivatization, cyclopropanation, and intramolecular cyclization, crucial for constructing the bicyclic framework and introducing functional groups. For instance, the development of a synthesis route for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid demonstrates the versatility of reactions in manipulating the bicyclic structure (Bettina Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's stereochemistry and functional groups. While specific data on the compound are not available, related research indicates that these properties are critical for the compound's application in scientific studies.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and acidity or basicity, are pivotal for understanding the compound's behavior in both synthetic and biological contexts. For example, the synthesis and properties of azabicyclo derivatives highlight the impact of the bicyclic structure on the compound's chemical behavior (C. Jimeno et al., 2011).

科学研究应用

植物甜菜红素:化学和生物化学

甜菜红素,包括与二羧酸结构相关的化合物,是某些植物中发现的色素。它们已被研究作为化学系统标记物以及其在增加色素生产以用于商业提取方面的潜力。甜菜红素可以安全食用,并且有益于健康,表明结构相关的化合物具有潜在的生物活性应用 (Khan & Giridhar, 2015).

安全性、抗氧化剂活性和临床疗效

已经汇编了甜菜红素(衍生自相似的含氮核心结构)的安全性、抗氧化剂活性和临床疗效。它们作为微量营养素的作用以及由于其生物利用度、水溶性和功能价值而在药物和化妆品制剂中的潜力表明相关化合物可能具有类似的应用 (Khan, 2016).

在肽研究中的应用

TOAC(肽研究中的顺磁性氨基酸)的使用突出了特定氨基酸及其衍生物在分析肽结构和相互作用中的价值。这表明 (1S,4S,5R,6S)-4-氨基-2-氧杂双环[3.1.0]己烷-4,6-二甲酸在类似的生化或药物研究中具有潜在的用途 (Schreier et al., 2012).

绿原酸的药理学综述

对绿原酸(一种具有潜在治疗作用的酚类化合物)的研究表明了人们对天然酸及其广泛的健康相关应用感兴趣。这与对特定二羧酸化合物的类似药理学特性的潜在研究兴趣相平行 (Naveed et al., 2018).

β-氨基酸衍生物的合成和转化

合成和功能化环状 β-氨基酸用于药物研究,突出了结构操作在创建生物活性化合物中的重要性。这表明 (1S,4S,5R,6S)-4-氨基-2-氧杂双环[3.1.0]己烷-4,6-二甲酸的结构框架可以类似地用于药物开发 (Kiss et al., 2018).

未来方向

属性

IUPAC Name |

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASVRZWVUGJELU-ADXDAQDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]2[C@@H]([C@H]2O1)C(=O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628723 |

Source

|

| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

CAS RN |

191471-51-9 |

Source

|

| Record name | (1S,5R,6S)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)